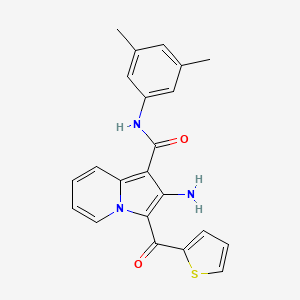

2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

This compound features a bicyclic indolizine core substituted with an amino group at position 2, a 3,5-dimethylphenyl carboxamide at position 1, and a thiophene-2-carbonyl moiety at position 2.

Properties

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13-10-14(2)12-15(11-13)24-22(27)18-16-6-3-4-8-25(16)20(19(18)23)21(26)17-7-5-9-28-17/h3-12H,23H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNCJUINGOYTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H19N3O2S

- Molecular Weight : 389.5 g/mol

- CAS Number : 898433-80-2

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, although specific mechanisms remain to be elucidated.

- Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in various cancer cell lines. The indolizine core is believed to play a significant role in this activity.

- Antimicrobial Effects : The compound has shown efficacy against several bacterial strains, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : By modulating inflammatory pathways, this compound may reduce inflammation in various models.

- Antioxidant Properties : The presence of thiophene and indolizine structures contributes to its ability to scavenge free radicals.

The precise molecular mechanisms through which 2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cellular Interaction : The compound interacts with cellular receptors and enzymes, influencing signal transduction pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may involve the modulation of ROS levels within cells, thereby protecting against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations. |

| Study 3 | Investigated anti-inflammatory effects in animal models, showing reduced levels of pro-inflammatory cytokines. |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the indolizine structure exhibit significant anticancer properties. A study demonstrated that derivatives of indolizines can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs. The presence of the thiophene moiety enhances the bioactivity of these compounds through improved interaction with biological targets .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Several studies have shown that indolizine derivatives possess antibacterial and antifungal properties. The unique structural features of 2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide contribute to its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Indolizine derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Catalysts in Organic Reactions

The compound has been utilized as a catalyst in various organic reactions. Its ability to facilitate cross-coupling reactions has made it valuable in synthesizing complex organic molecules. For example, it has been shown to enhance yields in Suzuki and Heck reactions, which are pivotal in pharmaceutical chemistry for constructing carbon-carbon bonds .

Synthesis of Novel Materials

The unique structural characteristics of 2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide allow it to be employed in creating novel materials with specific electronic properties. Studies have explored its use in organic photovoltaics and light-emitting diodes (LEDs), where its electronic properties can be harnessed for improved performance .

Case Studies

Comparison with Similar Compounds

Structural Features

The compound’s indolizine core distinguishes it from other heterocyclic systems. Key comparisons include:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-amino-N-(3,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | Indolizine | Amino, 3,5-dimethylphenyl carboxamide, thiophene-2-carbonyl | Carboxamide, thiophene, dimethyl |

| Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) | Triazole | 2,4-Dichlorophenyl, ethyl-dioxolane | Triazole, chlorophenyl, dioxolane |

| Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) | 1,3,4-Thiadiazole | Trichloroethyl, phenylamino | Thiadiazole, carboxamide, halogen |

Key Observations :

- Indolizine vs.

- Substituent Effects : The dimethylphenyl group in the target compound increases lipophilicity compared to dichlorophenyl in etaconazole, which may influence bioavailability and toxicity profiles . The thiophene moiety offers π-π stacking capabilities distinct from thiadiazole’s electronic properties .

Q & A

Q. Key factors affecting yield :

- Temperature control : Excessive heat during cyclization may degrade intermediates.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

How can computational methods optimize the synthesis of this compound and predict its reactivity?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) enable in silico design:

- Transition state analysis : Identifies energetically favorable pathways for indolizine ring closure .

- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., acetic acid vs. acetonitrile) to minimize byproducts .

- Electronic properties : HOMO-LUMO gaps calculated via Gaussian09 reveal nucleophilic/electrophilic sites for targeted functionalization .

Experimental validation : Combine computational predictions with high-throughput screening to narrow optimal conditions (e.g., 80°C, 5 h reflux) .

What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data be resolved?

Basic Research Question

- 1H/13C NMR : Confirm indolizine proton environments (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in peak splitting may arise from rotameric forms in DMSO-d6 .

- HRMS : Validate molecular weight (expected [M+H]+: ~434.16 g/mol) .

- IR : Thiophene C=O stretch (~1680 cm⁻¹) and indolizine NH2 bands (~3400 cm⁻¹) .

Q. Contradiction resolution :

- Variable-temperature NMR : Suppresses dynamic effects in polar solvents .

- X-ray crystallography : Resolves ambiguous stereochemistry .

How does the substitution pattern (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl) impact biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies highlight:

Q. Methodological approach :

- Docking simulations (AutoDock Vina) : Predict binding affinity to target proteins (e.g., EGFR kinase) .

- In vitro assays : Compare IC50 values across analogs to validate computational models .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

- Process intensification : Use continuous-flow reactors for indolizine cyclization, reducing reaction time from 5 h (batch) to 30 min .

- Quality by Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rate) for robust scale-up .

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor intermediate formation in real time .

Basic Research Question

Q. Analytical validation :

- Forced degradation studies : Expose to UV light, heat, and pH extremes; monitor via UPLC-MS .

What are the best practices for evaluating this compound’s selectivity in biological assays to avoid off-target effects?

Advanced Research Question

Basic Research Question

- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL). Co-solvents (e.g., PEG-400) enhance aqueous solubility to 2 mg/mL .

- Crystallinity : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for XRD .

Methodological note : Use Hansen solubility parameters to optimize solvent blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.